Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with a cyanating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as chloroform or methanol and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized to increase yield and purity, and may involve additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical reactions. The spiro structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Comparison:
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Contains a hydroxy group instead of a cyano group, which can alter its reactivity and biological activity.
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Contains an oxo group, making it more prone to reduction reactions.
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains an additional nitrogen atom, which can influence its chemical properties and potential applications .
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate stands out due to its unique cyano group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBJRGRDIJKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457671 | |
Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203662-66-2 | |
Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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